molecular formula C12H17BFNO2 B3224320 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid CAS No. 1228594-52-2

2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid

Cat. No. B3224320
CAS RN: 1228594-52-2
M. Wt: 237.08 g/mol
InChI Key: PLSPPIOEMADOFR-UHFFFAOYSA-N
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Description

2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has the empirical formula C12H18BNO2 and a molecular weight of 219.09 .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. One common method involves the reaction of phenylmagnesium bromide with trimethyl borate to form the ester, which is then hydrolyzed to the product . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Chemical Reactions Analysis

Boronic acids are known to participate in various types of chemical reactions. One of the most widely applied is the Suzuki–Miyaura cross-coupling, a transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of the boronic acid to a palladium catalyst .

Scientific Research Applications

Catalytic Protodeboronation for Anti-Markovnikov Hydromethylation of Alkenes

Suzuki–Miyaura Coupling

Functional Group Transformations

Homologations and Radical-Polar Crossover Reactions

Hydroboration-Deboronation Strategy for Alkene Hydrogenation

Synthesis of Complex Natural Products

Safety and Hazards

Safety data for the compound indicates that it should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

Boronic acids and their esters, such as pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound’s mode of action is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition, where palladium forms a new bond with the halide, and transmetalation, where the organoboron compound transfers its organic group to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds .

Pharmacokinetics

The stability of boronic acids and their esters is a crucial factor influencing their bioavailability .

Result of Action

The primary result of the action of 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid, like other boronic acids and esters, can be influenced by environmental factors such as air and moisture . These factors can affect the stability of the compound, and thus its efficacy in reactions .

properties

IUPAC Name

[2-fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c14-12-10(5-4-6-11(12)13(16)17)9-15-7-2-1-3-8-15/h4-6,16-17H,1-3,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSPPIOEMADOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)CN2CCCCC2)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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